N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
Description
The exact mass of the compound this compound is 416.0685445 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4OS/c18-11-3-4-13(12(9-11)17(19,20)21)23-15(26)10-27-16-22-6-5-14(24-16)25-7-1-2-8-25/h3-6,9H,1-2,7-8,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKTXBCNGVYXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 886943-31-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 478.9 g/mol. The structure includes a trifluoromethyl group and a pyrrolidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 886943-31-3 |
| Molecular Formula | C20H14ClF3N6OS |
| Molecular Weight | 478.9 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to improved bioavailability and efficacy against specific biological targets such as ion channels and enzymes involved in disease processes.
Pharmacological Activity
Recent research has highlighted the potential anticonvulsant properties of related compounds containing similar structural motifs. For instance, derivatives with trifluoromethyl groups have shown significant activity in models of epilepsy, particularly in maximal electroshock (MES) tests. The presence of the pyrrolidine ring has been noted as crucial for enhancing anticonvulsant activity, indicating a potential therapeutic application for this compound in treating epilepsy or other seizure disorders .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Trifluoromethyl Substitution : The introduction of trifluoromethyl groups has been associated with increased potency against certain targets due to enhanced binding affinity.
- Pyrrolidine Moiety : The presence of the pyrrolidine ring is essential for achieving desired pharmacological effects, particularly in anticonvulsant activity.
- Sulfanyl Linkage : The sulfanyl group may play a role in modulating interactions with biological targets, contributing to the overall efficacy of the compound.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Anticonvulsant Activity : A study evaluated various N-phenylacetamide derivatives for their anticonvulsant properties, demonstrating that modifications such as trifluoromethyl substitutions significantly enhanced their protective effects in seizure models .
- Cancer Cell Inhibition : Research on related compounds has shown moderate to significant efficacy against human breast cancer cells, suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
